Achyranthoside C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

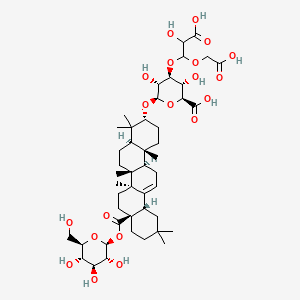

C47H72O20 |

|---|---|

Molecular Weight |

957.1 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C47H72O20/c1-42(2)14-16-47(41(61)67-39-30(53)29(52)28(51)23(19-48)63-39)17-15-45(6)21(22(47)18-42)8-9-25-44(5)12-11-26(43(3,4)24(44)10-13-46(25,45)7)64-40-32(55)34(31(54)35(66-40)37(59)60)65-38(33(56)36(57)58)62-20-27(49)50/h8,22-26,28-35,38-40,48,51-56H,9-20H2,1-7H3,(H,49,50)(H,57,58)(H,59,60)/t22-,23+,24-,25+,26+,28+,29-,30+,31-,32+,33?,34-,35-,38?,39-,40+,44-,45+,46+,47-/m0/s1 |

InChI Key |

GNCYMXULNXKROG-FSUMLXKBSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Architecture of Achyranthoside C: A Technical Guide to Structural Elucidation using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Achyranthoside C, a notable oleanane (B1240867) triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, has garnered scientific interest for its potential biological activities. The definitive determination of its complex molecular structure is paramount for understanding its structure-activity relationships and for guiding further research in drug discovery and development. This in-depth technical guide details the structural elucidation of this compound, also known as Betavulgaroside III, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction to this compound

This compound is a glycoside built upon a pentacyclic triterpene aglycone, oleanolic acid. Attached to the C-3 position of the oleanolic acid core is a glucuronic acid moiety, which is further substituted by a characteristic dicarboxylic acid. This intricate arrangement of sugar and acid moieties necessitates a comprehensive analytical approach for unambiguous structural assignment. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, serves as the cornerstone for elucidating the precise connectivity and stereochemistry of this natural product.

Experimental Protocols

The successful structural elucidation of this compound hinges on meticulous experimental procedures, from isolation to NMR data acquisition.

Isolation of this compound

A typical isolation protocol for this compound from the dried and powdered roots of Achyranthes bidentata involves the following steps:

-

Extraction: The plant material is extracted exhaustively with methanol (B129727) (MeOH). The resulting extract is concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity. The saponin fraction, including this compound, is typically enriched in the n-BuOH fraction.

-

Chromatographic Purification: The n-BuOH fraction is subjected to multiple chromatographic steps for the purification of this compound. This often includes:

-

Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system of CHCl₃-MeOH-H₂O.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase (e.g., ODS) preparative HPLC column with a suitable mobile phase, such as a gradient of acetonitrile-water or methanol-water.

-

NMR Spectroscopic Analysis

For NMR analysis, the purified this compound is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄. The following NMR experiments are essential for complete structural assignment:

-

¹H NMR (Proton NMR): Provides information on the chemical environment and multiplicity of protons.

-

¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal proton relationships.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments.

NMR Data and Structural Interpretation

The structural elucidation of this compound is achieved through the detailed analysis of its NMR spectra. The following tables summarize the key ¹H and ¹³C NMR data.

Data Presentation

Table 1: ¹³C NMR Chemical Shift Data of this compound (Betavulgaroside III)

| Carbon No. | Chemical Shift (δC, ppm) |

| Aglycone (Oleanolic Acid) | |

| 1 | 38.7 |

| 2 | 26.5 |

| 3 | 89.1 |

| 4 | 39.4 |

| 5 | 55.7 |

| 6 | 18.4 |

| 7 | 33.0 |

| 8 | 39.8 |

| 9 | 47.9 |

| 10 | 36.9 |

| 11 | 23.6 |

| 12 | 122.6 |

| 13 | 143.8 |

| 14 | 41.9 |

| 15 | 28.1 |

| 16 | 23.6 |

| 17 | 46.5 |

| 18 | 41.6 |

| 19 | 46.0 |

| 20 | 30.7 |

| 21 | 33.9 |

| 22 | 32.4 |

| 23 | 28.0 |

| 24 | 16.8 |

| 25 | 15.6 |

| 26 | 17.2 |

| 27 | 25.9 |

| 28 | 180.5 |

| 29 | 33.0 |

| 30 | 23.6 |

| Glucuronic Acid | |

| 1' | 107.1 |

| 2' | 75.3 |

| 3' | 83.5 |

| 4' | 71.7 |

| 5' | 76.9 |

| 6' | 172.9 |

| Dicarboxylic Acid Moiety | |

| 1'' | 175.7 |

| 2'' | 73.1 |

| 3'' | 78.0 |

| 4'' | 43.5 |

| 5'' | 179.8 |

Note: Data extracted from supplementary material of a comprehensive review on saponin constituents of Achyranthes root.[1]

Table 2: Key ¹H NMR and 2D NMR Correlations for Structural Elucidation

| Proton(s) | δH (ppm), Multiplicity | COSY Correlations | HMBC Correlations |

| H-12 | ~5.2-5.4 (br s) | H-11 | C-9, C-13, C-14, C-18 |

| H-3 | ~3.2 (dd) | H-2 | C-1, C-2, C-4, C-5, C-23, C-24, C-1' |

| H-1' (GlcA) | ~4.5 (d) | H-2' | C-3, C-2', C-3', C-5' |

| H-3' (GlcA) | - | H-2', H-4' | C-2', C-4', C-5', C-3'' |

| H-2'' (Dicarboxylic Acid) | - | H-3'' | C-1'', C-3'', C-4'' |

| H-3'' (Dicarboxylic Acid) | - | H-2'', H-4'' | C-1'', C-2'', C-4'', C-5'', C-3' |

Note: The ¹H NMR data and 2D correlations are generalized based on typical values for oleanane saponins (B1172615) and require confirmation from a primary research article with the complete dataset.

Visualization of the Elucidation Process

The logical workflow of elucidating the structure of this compound can be visualized as a flowchart, highlighting the key experimental and analytical steps.

The key long-range correlations observed in the HMBC spectrum are instrumental in assembling the different structural fragments of this compound.

Conclusion

The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic approach involving isolation, purification, and a suite of 1D and 2D NMR experiments, the complete chemical structure can be determined with high confidence. The data and methodologies presented in this guide provide a framework for researchers and scientists engaged in the study of complex natural products, facilitating their identification, characterization, and potential development into therapeutic agents.

References

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Achyranthoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achyranthoside C, a notable oleanane-type triterpenoid (B12794562) saponin (B1150181), has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, concentration in various plant tissues, and its proposed biosynthetic pathway. Detailed experimental protocols for the isolation, purification, and quantification of this compound are presented, alongside a thorough analysis of the spectroscopic data essential for its structural elucidation. Furthermore, this document explores the enzymatic steps believed to be involved in its formation, offering insights for future research in metabolic engineering and drug discovery.

Natural Sources and Distribution of this compound

Quantitative Distribution in Achyranthes bidentata

Quantitative analysis of this compound and other related saponins (B1172615) in Achyranthes bidentata has revealed that the concentration of these compounds can vary depending on the plant part and the extraction conditions. While specific concentrations of this compound in different parts of the plant are not extensively documented in a single comparative study, analyses of Achyranthes root extracts indicate that this compound is a significant, albeit not always the most abundant, saponin.

A study on the quantification of various Achyranthes root saponins using liquid chromatography-mass spectrometry (LC-MS) found that under conditions simulating the preparation of a traditional Kampo formula decoction, Achyranthosides B, C, and D were the major saponins present. When extracted with water at room temperature, Achyranthosides B and D were predominant, with smaller amounts of this compound detected. This suggests that the extraction method significantly influences the yield of this compound. Further research is required to establish a definitive quantitative comparison of this compound levels in the roots, stems, and leaves of Achyranthes bidentata.

Table 1: Natural Sources and Part of Plant Containing this compound

| Plant Species | Family | Part of Plant | Reference(s) |

| Achyranthes bidentata Blume | Amaranthaceae | Roots, Rhizomes | |

| Achyranthes fauriei H.Lév. & Vaniot | Amaranthaceae | Roots |

(Note: Achyranthes fauriei is now widely considered a synonym of Achyranthes bidentata)

Biosynthesis of this compound

The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is a complex process that begins with the isoprenoid pathway and involves a series of enzymatic modifications. While the specific enzymes responsible for each step in Achyranthes bidentata have not been fully characterized, a general pathway can be proposed based on known triterpenoid saponin biosynthesis in other plants.

The biosynthesis can be broadly divided into three stages:

-

Formation of the Triterpenoid Backbone: The pathway starts with the cyclization of 2,3-oxidosqualene, a product of the mevalonate (B85504) (MVA) pathway in the cytosol. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), β-amyrin synthase, to form the pentacyclic oleanane (B1240867) skeleton of β-amyrin.

-

Oxidation of the Triterpenoid Skeleton: The β-amyrin backbone undergoes a series of oxidative modifications, primarily hydroxylation and carboxylation, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications occur at specific carbon positions on the oleanane structure to produce the aglycone, oleanolic acid.

-

Glycosylation and Acylation: The final stage involves the attachment of sugar moieties to the aglycone, a process known as glycosylation, which is carried out by UDP-dependent glycosyltransferases (UGTs). For this compound, a glucuronic acid is attached to the C-3 position of oleanolic acid. A distinctive feature of this compound is the presence of a dicarboxylic acid moiety attached to the glucuronic acid. The biosynthesis of this dicarboxylic acid side chain is thought to arise from the oxidative cleavage of a sugar molecule, though the precise enzymatic steps are yet to be elucidated.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from the roots of Achyranthes bidentata, based on common methods for saponin extraction.

3.1.1. Materials and Reagents

-

Dried and powdered roots of Achyranthes bidentata

-

Methanol (B129727) (MeOH)

-

n-Butanol (n-BuOH)

-

Distilled water

-

Silica (B1680970) gel for column chromatography

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., chloroform, methanol, water, ethyl acetate (B1210297), n-butanol)

-

Rotary evaporator

-

Freeze dryer

3.1.2. Extraction Procedure

-

Macerate the powdered root material with methanol at room temperature for an extended period (e.g., 24-48 hours), or perform reflux extraction for a shorter duration (e.g., 2-3 hours).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition it successively with n-butanol.

-

Combine the n-butanol fractions and evaporate the solvent to yield a crude saponin mixture.

3.1.3. Chromatographic Purification

-

Subject the crude saponin mixture to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol-water or ethyl acetate-n-butanol-water.

-

Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing the spots by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).

-

Pool the fractions containing this compound and further purify them using reversed-phase C18 column chromatography with a methanol-water gradient.

-

The final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Caption: General workflow for the isolation of this compound.

Quantification of this compound by HPLC-UV

3.2.1. Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Phenyl-hexylated silica gel column or a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a volatile ion-pair reagent like dihexyl ammonium (B1175870) acetate for better peak shape.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Around 203 nm.

-

Column Temperature: Maintained at a constant temperature, e.g., 30°C.

3.2.2. Sample and Standard Preparation

-

Standard Solution: Accurately weigh pure this compound and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Extract a known weight of the powdered plant material with a suitable solvent (e.g., 70% ethanol) using soxhlet or ultrasonic extraction. Concentrate the extract and dissolve the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm filter before injection.

3.2.3. Analysis

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Structure Elucidation

The structure of this compound has been determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Structure: this compound is an oleanolic acid saponin with a glucuronic acid moiety attached at the C-3 position. A dicarboxylic acid is linked to the glucuronic acid.

Table 2: Key Spectroscopic Data for this compound

| Technique | Key Findings |

| MS | Provides the molecular weight and fragmentation pattern, confirming the presence of the oleanolic acid aglycone and the sugar moieties. |

| ¹H NMR | Reveals the proton signals of the triterpenoid backbone, the anomeric protons of the sugar units, and the protons of the dicarboxylic acid side chain. |

| ¹³C NMR | Shows the carbon signals corresponding to the oleanane skeleton, the glucuronic acid, and the dicarboxylic acid moiety. |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the structure of the aglycone, the sequence of the sugar chain, and the attachment points of the various substituents. |

Table 3: Reported ¹³C NMR Data for this compound

(Data extracted from a comprehensive review on saponin constituents of Achyranthes root and may vary slightly based on the solvent used for analysis)

| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |

| Oleanolic Acid Moiety | Glucuronic Acid Moiety | ||

| 1 | 38.7 | 1' | 107.2 |

| 2 | 26.5 | 2' | 75.3 |

| 3 | 89.2 | 3' | 84.7 |

| 4 | 39.5 | 4' | 71.0 |

| 5 | 55.8 | 5' | 76.9 |

| ... | ... | 6' | 172.9 |

| Dicarboxylic Acid Moiety | |||

| 1'' | 176.8 | ||

| 2'' | 43.1 | ||

| ... | ... |

(Note: This is a partial list for illustrative purposes. A full, assigned NMR dataset is crucial for unambiguous identification.)

Conclusion

This compound is a significant bioactive compound found predominantly in the roots of Achyranthes bidentata. Its biosynthesis follows the general pathway of oleanane-type triterpenoid saponins, involving key enzyme families such as OSCs, P450s, and UGTs. The detailed protocols for its isolation and quantification provided in this guide offer a foundation for researchers to further investigate its pharmacological properties and potential applications. Future research should focus on elucidating the specific enzymes involved in its biosynthesis, particularly the formation of the unique dicarboxylic acid moiety, and on conducting comprehensive quantitative analyses of its distribution in different plant parts under various environmental conditions. Such studies will be invaluable for the optimization of its production through biotechnological approaches and for the development of novel therapeutic agents.

References

- 1. Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

The Biological Activities of Achyranthoside C: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Achyranthoside C (Achy-C), a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive review of the known biological activities of this compound and its close derivatives, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activities, and visualizes the implicated signaling pathways to facilitate further research and development. While research on this compound is still developing, existing studies on related compounds from the Achyranthes genus provide a strong foundation for its potential in cardioprotection, anti-inflammatory, and anticancer applications.

Core Biological Activities

This compound and related saponins (B1172615) from Achyranthes species have demonstrated a range of biological activities. The primary areas of investigation include cardioprotective, anti-inflammatory, and cytotoxic effects.

Cardioprotective Effects

This compound, along with its structural analogs Achyranthoside A and B, has shown significant protective effects on cardiomyocytes. Studies utilizing H9c2 cells, a common in vitro model for cardiac muscle, have demonstrated that these compounds can mitigate injury induced by oxidative stress.

Anti-inflammatory Activity

The anti-inflammatory properties of Achyranthes saponins are a significant area of interest. While direct studies on this compound are limited, research on related extracts and compounds suggests a mechanism involving the modulation of key inflammatory signaling pathways, such as the NF-κB and Nrf2 pathways. Furthermore, a derivative of this compound has been shown to inhibit the classical complement pathway, a critical component of the innate immune and inflammatory response.

Anticancer Potential

The cytotoxic and apoptotic effects of Achyranthes saponins against various cancer cell lines have been documented. Research has primarily focused on derivatives such as Achyranthoside H methyl ester, which has been shown to induce apoptosis in breast cancer cells through a caspase-dependent pathway. This suggests that this compound may serve as a scaffold for the development of novel anticancer agents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.

| Compound | Activity | Cell Line | Parameter | Value | Reference |

| This compound | Cardioprotection | H9c2 | - | Concentration-dependent cell-protective effects against H2O2-induced injury | [1] |

| This compound dimethyl ester | Anti-inflammatory | - | IC50 (Classical Complement Pathway Inhibition) | 26.2 µg/mL | [2][3] |

| Achyranthoside H methyl ester | Anticancer | MCF-7 | ID50 | 4.0 µM | [4] |

| Achyranthoside H methyl ester | Anticancer | MDA-MB-453 | ID50 | 6.5 µM | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of this compound. These are representative protocols and may require optimization for specific experimental conditions.

In Vitro Cardioprotection Assay using H9c2 Cells

Objective: To evaluate the protective effect of this compound against oxidative stress-induced injury in H9c2 cardiomyocytes.

Methodology:

-

Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, they are pre-treated with varying concentrations of this compound for 24 hours.

-

Induction of Injury: Following pre-treatment, cells are exposed to hydrogen peroxide (H2O2) to induce oxidative stress.

-

Cell Viability Assessment (MTT Assay):

-

After H2O2 treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Cells are incubated for 4 hours at 37°C.

-

The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Anti-inflammatory Activity: NF-κB Activation Assay

Objective: To determine the effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).

Methodology:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL).

-

Western Blot Analysis for NF-κB Pathway Proteins:

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Anticancer Activity: Apoptosis Induction Analysis

Objective: To assess the ability of this compound to induce apoptosis in a cancer cell line (e.g., MCF-7).

Methodology:

-

Cell Culture: MCF-7 cells are maintained in appropriate culture medium.

-

Treatment: Cells are treated with various concentrations of this compound for 24-48 hours.

-

DAPI Staining for Nuclear Morphology:

-

Treated cells are fixed with 4% paraformaldehyde.

-

Cells are then stained with 4',6-diamidino-2-phenylindole (DAPI).

-

Nuclear morphology (chromatin condensation and fragmentation) is observed under a fluorescence microscope.

-

-

Western Blot for Apoptosis-Related Proteins:

-

Cell lysates are prepared and subjected to Western blotting as described in section 3.2.

-

Primary antibodies against PARP, caspase-3, Bax, and Bcl-2 are used to assess the activation of the apoptotic cascade.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound and related compounds.

Conclusion and Future Directions

This compound and its related saponins from Achyranthes species present a promising area for therapeutic development. The current body of research highlights their potential in managing cardiovascular diseases, inflammatory conditions, and cancer. However, to fully realize this potential, further in-depth studies are required. Specifically, research should focus on elucidating the precise molecular targets of this compound, conducting more comprehensive in vivo studies to validate its efficacy and safety, and optimizing its structure for enhanced therapeutic activity. The experimental frameworks and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing natural product.

References

- 1. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of three oleanolic acid glycosides from Achyranthes japonica on the complement classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaloid fraction of Achyranthes aspera Linn triggers breast cancer apoptosis in mice (Mus musculus) model - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Promise of Achyranthoside C: A Comprehensive Technical Review

An In-depth Examination of the Pharmacological Potential and Molecular Mechanisms of a Promising Natural Saponin (B1150181)

Achyranthoside C, a triterpenoid (B12794562) saponin primarily isolated from the roots of Achyranthes species, has emerged as a compound of significant interest within the scientific community. Possessing a diverse range of pharmacological activities, this natural product holds therapeutic potential across multiple domains, including inflammatory disorders, osteoarthritis, cancer, neurodegenerative diseases, and bone regeneration. This technical guide provides a comprehensive review of the current state of research on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its underlying molecular signaling pathways for researchers, scientists, and drug development professionals.

Therapeutic Potential and Efficacy: A Quantitative Overview

While research on this compound is ongoing, several studies have begun to quantify its therapeutic effects and those of its close derivatives. The following tables summarize the available quantitative data to facilitate a comparative analysis of its potency in various biological contexts.

| Compound | Assay | Target/Cell Line | IC50/ID50 | Reference |

| This compound dimethyl ester | Anti-complement activity (Classical Pathway) | - | 26.2 µg/mL | [1] |

| Achyranthoside H methyl ester | Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Cancer) | 4.0 µM | [2] |

| Achyranthoside H methyl ester | Cytotoxicity (MTT Assay) | MDA-MB-453 (Human Breast Cancer) | 6.5 µM | [2] |

Table 1: In Vitro Bioactivity of this compound and Its Derivatives

| Compound/Extract | In Vivo Model | Key Findings | Reference |

| Achyranthoside D | Rat model of osteoarthritis (ACLT-MMx) | Dose-dependently reduced OARSI scores, alleviated cartilage injury, and decreased serum concentrations of CTX-II and COMP. | [3][4] |

| Achyranthes bidentata Polysaccharides | Ovariectomized (OVX) rats | Significantly increased bone mineral density and improved trabecular bone structure. | |

| Achyranthes bidentata Polysaccharides | Zebrafish model of glucocorticoid-induced osteoporosis | Stimulated bone formation activity. |

Table 2: In Vivo Efficacy of Achyranthoside D and Related Compounds from Achyranthes Species

Key Experimental Protocols

To ensure the reproducibility and further exploration of the therapeutic potential of this compound, this section details the methodologies for key experiments cited in the literature.

Anti-Complement Activity Assay (Classical Pathway)

This assay evaluates the ability of a compound to inhibit the classical pathway of the complement system.

-

Preparation of Sensitized Sheep Erythrocytes (EA): Sheep red blood cells are washed with a gelatin veronal buffer (GVB) and then sensitized by incubation with an appropriate dilution of hemolysin.

-

Complement Activation: A standardized amount of pooled normal human serum (as a source of complement) is mixed with the test compound (this compound dimethyl ester) at various concentrations.

-

Hemolysis Assay: The sensitized sheep erythrocytes are added to the serum-compound mixture and incubated. The activation of the classical complement pathway leads to the lysis of the erythrocytes.

-

Data Analysis: The degree of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of the hemolysis, is then calculated.

Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-453) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Achyranthoside H methyl ester) and incubated for a specified period (e.g., 72 hours).

-

MTT Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ID50 (the concentration that inhibits cell growth by 50%) is determined.

In Vivo Osteoarthritis Model (Anterior Cruciate Ligament Transection and Medial Meniscectomy - ACLT-MMx)

This surgical model in rats is used to induce osteoarthritis and evaluate the therapeutic effects of compounds like Achyranthoside D.

-

Surgical Procedure: Under anesthesia, the anterior cruciate ligament is transected, and the medial meniscus is resected to induce joint instability, leading to the development of osteoarthritis.

-

Compound Administration: The animals are treated with the test compound (Achyranthoside D) at various doses, typically via oral gavage, for a specified duration.

-

Assessment of Osteoarthritis Progression:

-

Histological Analysis: The knee joints are collected, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, which is graded using the Osteoarthritis Research Society International (OARSI) scoring system.

-

Biomarker Analysis: Serum levels of cartilage degradation biomarkers, such as C-terminal telopeptide of type II collagen (CTX-II) and cartilage oligomeric matrix protein (COMP), are measured using ELISA.

-

Molecular Mechanisms and Signaling Pathways

This compound and its related compounds exert their therapeutic effects by modulating several key signaling pathways. The following sections provide a detailed overview of these mechanisms, accompanied by visual representations.

Inhibition of the Complement Classical Pathway

This compound dimethyl ester has demonstrated the ability to inhibit the classical pathway of the complement system, a key component of the innate immune response that can contribute to inflammation and tissue damage when dysregulated. The classical pathway is initiated by the binding of C1q to antigen-antibody complexes, leading to the activation of C1r and C1s proteases, which in turn cleave C4 and C2 to form the C3 convertase (C4b2a). While the precise molecular target of this compound within this cascade is not fully elucidated, its inhibitory action likely involves interference with the function of one or more of these early components.

Induction of Apoptosis via Caspase Activation

In the context of cancer, the derivative Achyranthoside H methyl ester has been shown to induce apoptosis in human breast cancer cells through a caspase-dependent mechanism. This involves the activation of a cascade of cysteine proteases that execute programmed cell death. The process typically involves the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, rendering it inactive and promoting apoptosis.

Modulation of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is crucial for chondrocyte proliferation and cartilage homeostasis. Aberrant Wnt signaling is implicated in the pathogenesis of osteoarthritis. Achyranthoside D has been found to alleviate osteoarthritis by inhibiting this pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (Fz) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. Inhibition of this pathway by Achyranthoside D helps to reduce the expression of cartilage-degrading enzymes and inflammatory mediators.

Regulation of the RANKL/RANK Signaling Pathway in Bone Remodeling

The RANKL/RANK signaling pathway is a master regulator of osteoclast differentiation and function. Overactivation of this pathway leads to excessive bone resorption, a hallmark of osteoporosis. Polysaccharides from Achyranthes bidentata have been shown to suppress osteoclastogenesis by inhibiting RANKL signaling. This involves preventing the activation of downstream transcription factors such as NFATc1 and c-Fos, which are essential for the expression of osteoclast-specific genes.

Future Directions and Conclusion

This compound and its related compounds represent a promising class of natural products with multifaceted therapeutic potential. The available data highlight their significant anti-inflammatory, anti-osteoarthritic, anti-cancer, and bone-protective properties. However, to fully realize their clinical potential, further research is warranted.

Future studies should focus on:

-

Comprehensive Pharmacokinetic and Toxicological Profiling: To assess the safety and bioavailability of this compound.

-

Elucidation of Specific Molecular Targets: To precisely identify the direct binding partners of this compound within the implicated signaling pathways.

-

In-depth In Vivo Efficacy Studies: To validate the therapeutic effects in a wider range of preclinical models of disease.

-

Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic properties of this compound through chemical modification.

References

- 1. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]

- 2. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. achyranthes-aspera-root-extracts-induce-human-colon-cancer-cell-colo-205-death-by-triggering-the-mitochondrial-apoptosis-pathway-and-s-phase-cell-cycle-arrest - Ask this paper | Bohrium [bohrium.com]

Initial Cytotoxicity of Achyranthoside C on Cancer Cells: A Technical Guide

Disclaimer: As of the latest literature review, specific studies detailing the initial cytotoxicity of Achyranthoside C on cancer cells are not publicly available. This guide, therefore, provides an in-depth analysis of a closely related derivative, Achyranthoside H methyl ester , and the cytotoxic properties of extracts from Achyranthes aspera, the plant genus from which these compounds are derived. This information serves as a valuable proxy for understanding the potential anticancer activities of this compound.

Executive Summary

This technical guide provides a comprehensive overview of the initial cytotoxicity studies relevant to this compound, focusing on its potential as an anticancer agent. While direct data on this compound is pending in scientific literature, this document synthesizes findings from studies on Achyranthoside H methyl ester and various extracts of Achyranthes aspera. The primary mechanism of cytotoxicity appears to be the induction of apoptosis through a caspase-dependent pathway, involving the mitochondrial release of cytochrome c. This guide presents key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Cytotoxicity Data

The cytotoxic effects of Achyranthoside H methyl ester and Achyranthes aspera extracts have been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC50 Values of Achyranthoside H methyl ester

| Cancer Cell Line | Cell Type | IC50 (µM) | Assay |

| MCF-7 | Human Breast Cancer | 4.0 | MTT Assay |

| MDA-MB-453 | Human Breast Cancer | 6.5 | MTT Assay |

Data extracted from a study on Achyranthoside H methyl ester, a derivative of Achyranthoside H.[1]

Table 2: Cytotoxic Effects of Achyranthes aspera Extracts

| Cancer Cell Line | Extract Type | IC50 (µg/mL) | Assay |

| COLO-205 | Aqueous Root Extract | 165.7 ± 0.6 | MTT Assay |

| COLO-205 | Ethanolic Root Extract | 184.1 ± 1.8 | MTT Assay |

Data from studies on extracts of Achyranthes aspera, which contains a mixture of saponins (B1172615), including Achyranthosides.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of Achyranthoside H methyl ester and Achyranthes aspera extracts.

Cell Culture and Treatment

-

Cell Lines: Human breast cancer cell lines (MCF-7 and MDA-MB-453) and human colon cancer cell line (COLO-205) were used.

-

Culture Conditions: Cells were maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells were seeded in plates and allowed to adhere overnight. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of the test compound (Achyranthoside H methyl ester or plant extracts) and incubated for specified durations (e.g., 24, 48, or 72 hours).

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Seeding: Cells were seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.

-

Treatment: After 24 hours of incubation, the cells were treated with different concentrations of the test compound.

-

Incubation: The plates were incubated for the desired period (e.g., 48 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability was calculated relative to the untreated control cells.

DAPI Staining for Nuclear Morphology

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe changes in nuclear morphology, such as chromatin condensation and fragmentation, which are hallmarks of apoptosis.

-

Cell Culture: Cells were grown on coverslips in a petri dish.

-

Treatment: Cells were treated with the test compound for the indicated time.

-

Fixation: The cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: The cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Staining: The cells were stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Visualization: The coverslips were mounted on glass slides, and the nuclear morphology was observed under a fluorescence microscope.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.

-

Cell Collection: Both adherent and floating cells were collected after treatment.

-

Fixation: The cells were washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: The fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle was determined using appropriate software.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing the cytotoxicity of Achyranthoside compounds.

Proposed Signaling Pathway for Achyranthoside-Induced Apoptosis

Caption: Proposed mitochondrial-mediated apoptosis pathway.

Mechanism of Action

Based on the available research for Achyranthoside H methyl ester and Achyranthes aspera extracts, the primary mechanism of cytotoxicity against cancer cells is the induction of apoptosis.

Induction of Apoptosis

Treatment with these compounds leads to characteristic morphological and biochemical changes associated with apoptosis. DAPI staining has shown an increase in chromatin condensation and nuclear fragmentation in treated cells.[1] Furthermore, flow cytometry analysis has revealed a dose- and time-dependent increase in the sub-G1 cell population, which represents apoptotic cells with fragmented DNA.[1]

Caspase Activation

The apoptotic process is mediated by a family of cysteine proteases called caspases. Studies have demonstrated that the cytotoxic effects are dependent on caspase activation. The cleavage of poly-ADP-ribose polymerase (PARP), a substrate of activated caspase-3, is observed in treated cells.[1] Importantly, pretreatment of cells with a pan-caspase inhibitor, z-VAD-fmk, has been shown to abolish PARP cleavage and suppress the antiproliferative effects of the compound, confirming the critical role of caspases in the induced cell death.[1]

Mitochondrial (Intrinsic) Pathway

The involvement of the mitochondrial pathway of apoptosis is strongly suggested. This pathway is regulated by the Bcl-2 family of proteins, which include both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). It is proposed that Achyranthoside compounds may alter the balance between these proteins, leading to an increase in the Bax/Bcl-2 ratio. This, in turn, increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[2] Released cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the final stages of apoptosis.

Conclusion and Future Directions

The initial cytotoxicity studies on Achyranthoside H methyl ester and extracts from Achyranthes aspera strongly suggest that saponins of this class are potent inducers of apoptosis in cancer cells. The mechanism of action is primarily through the activation of the intrinsic, mitochondrial-mediated caspase cascade.

While these findings provide a solid foundation, further research is imperative. Specifically, studies focusing directly on This compound are needed to determine its specific IC50 values across a broader range of cancer cell lines and to elucidate any unique aspects of its mechanism of action. Future investigations should also explore its in vivo efficacy and safety in animal models to fully assess its potential as a novel therapeutic agent for cancer treatment.

References

- 1. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Achyranthoside C in Plant Extracts using HPLC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside C is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Achyranthes genus, notably Achyranthes bidentata and Achyranthes fauriei. These plants have a history of use in traditional medicine, and their bioactive constituents are of growing interest for modern drug development. Accurate and reliable quantification of specific saponins (B1172615) like this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.

This application note provides a detailed protocol for the quantification of this compound in plant extracts using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The described method overcomes common analytical challenges associated with saponin analysis, such as poor peak shape, by employing a specialized column and an ion-pair reagent.

Experimental

Instrumentation and Chromatographic Conditions

The method outlined below is based on the successful quantification of this compound and other related saponins from Achyranthes root extracts.[1][2][3]

Table 1: HPLC-MS Instrumentation and Conditions

| Parameter | Specification |

| HPLC System | Agilent 1200 series or equivalent |

| Mass Spectrometer | Agilent 6130 single quadrupole LC/MS or equivalent |

| Column | Phenomenex Phenyl-hexyl (150 × 2.0 mm, 3 µm) |

| Mobile Phase A | 5 mM Dihexylammonium acetate (B1210297) (DHAA) in Water |

| Mobile Phase B | 5 mM Dihexylammonium acetate (DHAA) in Acetonitrile |

| Gradient Elution | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-15 min: 70% B |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Monitored Ion (m/z) | [M-H]⁻ (e.g., for this compound: m/z 955.5) |

Note: The use of a cationic ion-pair reagent like dihexylammonium acetate is critical for achieving good peak shapes for acidic saponins like this compound.[4]

Standards and Reagents

-

This compound analytical standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Water (LC-MS grade)

-

Dihexylamine

-

Acetic acid

Sample Preparation

The following is a general procedure for the extraction of this compound from plant material. The efficiency of extraction can be influenced by the specific plant matrix and may require optimization.

-

Grinding: Mill the dried plant material (e.g., roots of Achyranthes bidentata) to a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of 70% ethanol.[5]

-

Perform extraction using a suitable method such as soxhlet extraction for 4-6 hours or ultrasonication for 30-60 minutes.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.

-

-

Reconstitution:

-

Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).

-

Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

-

Method Validation Parameters

Table 2: Method Validation Parameters for this compound Quantification

| Parameter | Typical Expected Results |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | To be determined (ng/mL range) |

| Limit of Quantification (LOQ) | To be determined (ng/mL range) |

| Precision (%RSD) | Intraday: < 2%, Interday: < 5% |

| Accuracy (Recovery %) | 95 - 105% |

| Specificity | No interfering peaks at the retention time of this compound |

Quantitative Data Summary

The described LC-MS method has been successfully used to determine the concentration of this compound in different preparations of Achyranthes root. The amounts can vary significantly depending on the extraction method.

Table 3: Quantification of this compound in Achyranthes Root Extracts

| Extraction Method | This compound Concentration (µg/g of dried plant material) | Reference |

| Water Extraction (Room Temp) | Present in smaller amounts | |

| Standard Decoction | Major saponin | |

| Prolonged Heating | Amount may vary |

Note: The table illustrates the applicability of the method. Actual concentrations will vary based on the plant material and specific extraction conditions.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts.

Caption: Experimental workflow for this compound quantification.

Conclusion

The presented HPLC-MS method provides a reliable and robust approach for the quantification of this compound in plant extracts. The use of a phenyl-hexyl column with a dihexylammonium acetate containing mobile phase is key to achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of botanical drugs and products containing Achyranthes species.

References

Application Notes and Protocols for the LC-MS/MS Analysis of Achyranthoside C and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes bidentata, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its pharmacological effects progresses, robust and reliable analytical methods are paramount for the accurate quantification of this compound and the identification of its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Quantitative Analysis of this compound

A sensitive and specific LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is essential for the pharmacokinetic and metabolic studies of this compound. The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay.

Table 1: Inferred LC-MS/MS Parameters for this compound Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| This compound | [To be determined] | [To be determined] | [To be determined] | Optimal MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on related saponins (B1172615), fragmentation of the glycosidic bonds is expected. |

| Internal Standard (IS) | [e.g., Digoxin] | [e.g., 781.5 -> 651.4] | [To be determined] | A structurally similar compound not present in the sample should be used as an internal standard for accurate quantification. |

Experimental Protocols

Sample Preparation from Biological Matrices (Plasma)

A robust sample preparation protocol is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a commonly used technique for the cleanup of saponins from plasma.

Protocol: Solid-Phase Extraction (SPE) of this compound from Rat Plasma

-

Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the cartridge to dry out between steps.

-

-

Sample Loading:

-

To 200 µL of rat plasma, add 20 µL of internal standard solution.

-

Vortex the sample for 30 seconds.

-

Load the entire sample onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.

-

-

Elution:

-

Elute this compound and the internal standard with 1 mL of methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

-

Liquid Chromatography (LC) Method

The chromatographic conditions should be optimized to achieve good separation of this compound from its metabolites and endogenous matrix components.

Table 2: Suggested Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) Method

The mass spectrometer should be operated in positive or negative electrospray ionization (ESI) mode, depending on which provides better sensitivity for this compound.

Table 3: General Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 4500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

Metabolite Identification

The in vivo metabolism of this compound is not yet fully elucidated. However, studies on the metabolic profiles of Achyranthes bidentata extracts in rats suggest that the primary metabolic pathways for saponins include deglycosylation and oxidation[1].

Experimental Workflow for Metabolite Identification

Caption: Workflow for metabolite identification.

Table 4: Potential Metabolites of this compound

| Putative Metabolite | Proposed Biotransformation | Expected Mass Shift |

| Deglycosylated this compound | Loss of one or more sugar moieties | -162 Da per hexose (B10828440) unit |

| Hydroxylated this compound | Addition of a hydroxyl group | +16 Da |

| Oxidized this compound | Formation of a carboxyl group | +14 Da (CH2 to CO) |

Signaling Pathway Analysis

Preliminary evidence suggests that saponins from Achyranthes species may modulate various cellular signaling pathways. For instance, saponins from Achyranthes bidentata have been shown to activate the ERK MAPK signaling pathway, while chikusetsusaponin IVa, a structurally related saponin, modulates the Nrf2/NF-κB pathways[2]. Furthermore, this compound dimethyl ester has demonstrated inhibitory effects on the complement classical pathway[3].

Potential Signaling Pathways Modulated by this compound

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The protocols and information provided in this document serve as a comprehensive guide for researchers initiating studies on the LC-MS/MS analysis of this compound and its metabolites. The successful implementation of these methods will facilitate a deeper understanding of the pharmacokinetic profile and metabolic fate of this promising natural compound, thereby supporting its further development as a potential therapeutic agent. It is important to note that method validation according to regulatory guidelines is essential before applying these protocols to preclinical or clinical studies.

References

- 1. Comprehensive metabolic profiles of Achyranthes bidentate in rat serum via ultra-high performance liquid chromatography time-of-flight mass spectrometry and their correlation with osteoinductive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory mechanism of Achyranthes longifolia extract and its component chikusetsusaponin IVa by modulating Nrf2/NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effects of three oleanolic acid glycosides from Achyranthes japonica on the complement classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Developing a Stable Formulation of Achyranthoside C for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed application notes and protocols for developing a stable formulation of Achyranthoside C, a saponin (B1150181) with potential therapeutic applications, for in vivo research.

Introduction to this compound

This compound is a triterpenoid (B12794562) saponin isolated from the roots of Achyranthes species.[1][2] Like many saponins (B1172615), it presents formulation challenges due to its complex structure, potential for poor aqueous solubility, and susceptibility to degradation under certain environmental conditions.[1][3] Developing a stable and bioavailable formulation is critical for obtaining reliable and reproducible results in preclinical and clinical studies.

Physicochemical Properties and Stability Profile

A comprehensive understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₇₂O₂₀ | [4] |

| Molecular Weight | 957.06 g/mol | [4] |

| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[5] Poorly soluble in water. | [5] |

| Thermal Stability | Significant degradation observed at temperatures around 70°C.[6] | [6] |

Stability Considerations:

-

pH: The stability of saponins can be pH-dependent. Acidic conditions may lead to hydrolysis of the glycosidic bonds, while alkaline conditions can also cause degradation.[7][8][9] It is crucial to determine the optimal pH range for this compound stability.

-

Temperature: As indicated, this compound is susceptible to thermal degradation.[6] Formulations should be prepared, stored, and administered under controlled temperature conditions to minimize degradation.

-

Enzymatic Degradation: In in vivo settings, saponins can be metabolized by gut microbiota, affecting their bioavailability.[3] Formulation strategies should aim to protect the molecule from premature degradation in the gastrointestinal tract.

Formulation Strategies for Enhanced Stability and Bioavailability

Several formulation strategies can be employed to overcome the challenges associated with this compound. The choice of formulation will depend on the intended route of administration and the specific experimental requirements.

Table 2: Comparison of Formulation Strategies for this compound

| Formulation Strategy | Principle | Advantages | Disadvantages |

| Liposomes | Encapsulation of this compound within a lipid bilayer. | - Enhances solubility and bioavailability.- Protects the drug from degradation.- Can be targeted to specific tissues. | - Complex manufacturing process.- Potential for instability during storage. |

| Nanoparticles | Encapsulation or dispersion of this compound in a polymeric matrix. | - Improves solubility and dissolution rate.- Offers controlled release.- Can enhance cellular uptake. | - Potential for toxicity depending on the polymer used.- Manufacturing can be complex. |

| Solid Dispersions | Dispersion of this compound in a solid carrier matrix at the molecular level. | - Increases surface area and dissolution rate.- Simple preparation methods.- Can improve oral bioavailability. | - Potential for drug recrystallization during storage, leading to decreased solubility. |

Experimental Protocols

The following are detailed protocols for the preparation and characterization of different this compound formulations.

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration

This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound.

Materials:

-

This compound

-

Phosphatidylcholine (PC)

-

Cholesterol

-

Methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Rotary evaporator

-

Bath sonicator

Procedure:

-

Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to cholesterol should be optimized, a starting point is 2:1.

-

Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature below 40°C to form a thin lipid film on the flask wall.

-

Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. The volume of PBS should be sufficient to achieve the desired final concentration of this compound.

-

After complete hydration, sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form smaller, more uniform liposomes.

Characterization:

-

Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS).

-

Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes by centrifugation or dialysis and quantify the amount of encapsulated this compound using a suitable analytical method like HPLC.

Protocol 2: Preparation of this compound Nanoparticles by Solvent Evaporation

This protocol details the formulation of this compound-loaded polymeric nanoparticles.

Materials:

-

This compound

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

-

Magnetic stirrer

-

Probe sonicator

Procedure:

-

Dissolve this compound and PLGA in dichloromethane.

-

Add the organic phase dropwise to an aqueous solution of PVA while stirring at high speed to form an oil-in-water (o/w) emulsion.

-

Sonicate the emulsion using a probe sonicator to reduce the droplet size.

-

Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.

-

Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.

Characterization:

-

Particle Size and Morphology: Analyze using DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

-

Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using HPLC.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.[10][11][12]

Materials:

-

This compound

-

A hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 6000)

-

A common solvent (e.g., ethanol, methanol)

-

Magnetic stirrer

-

Vacuum oven

Procedure:

-

Dissolve both this compound and the hydrophilic carrier in the common solvent. The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:5, 1:10 w/w).

-

Stir the solution until a clear solution is obtained.

-

Evaporate the solvent under vacuum at a temperature below 40°C.

-

Dry the resulting solid mass in a vacuum oven to remove any residual solvent.

-

Pulverize the dried solid dispersion to a uniform powder and store it in a desiccator.

Characterization:

-

Dissolution Studies: Perform in-vitro dissolution tests in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug.

-

Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.

Stability Testing Protocol

A systematic stability testing program is essential to determine the shelf-life and appropriate storage conditions for the developed this compound formulation.

Table 3: Stability Testing Conditions and Time Points

| Study Type | Storage Condition | Testing Time Points |

| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% | 0, 1, 3, 6 months |

| Real-Time Stability | 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24 months |

Parameters to be Tested:

-

Appearance: Visual inspection for any changes in color, clarity, or precipitation.

-

Assay of this compound: Quantification of the active ingredient to assess degradation.

-

Particle Size and Distribution (for liposomes and nanoparticles): To check for aggregation or changes in size.

-

In Vitro Dissolution (for solid dispersions): To ensure consistent release characteristics.

-

pH (for liquid formulations).

Visualization of Signaling Pathways and Workflows

Signaling Pathways Potentially Modulated by this compound

This compound and related saponins have been reported to interact with several key signaling pathways.

Caption: Proposed interaction of this compound with the Wnt signaling pathway.

Caption: Potential activation of the ERK/MAPK signaling pathway by this compound.

Caption: Inhibition of the complement pathway and potential downstream effects on caspase activation.

Experimental Workflow Diagrams

Caption: General workflow for the development and characterization of an this compound formulation.

Caption: Workflow for conducting in vivo studies with a stable this compound formulation.

References

- 1. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ftb.com.hr [ftb.com.hr]

- 6. researchgate.net [researchgate.net]

- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. japsonline.com [japsonline.com]

- 11. iosrphr.org [iosrphr.org]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Achyranthoside C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, presents a promising scaffold for the development of novel anti-inflammatory agents. Plants from the Achyranthes genus have been utilized in traditional medicine for their therapeutic properties, including the treatment of inflammatory conditions. Preliminary research on related compounds from Achyranthes suggests that their anti-inflammatory effects are mediated through the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, enzymes, and antioxidant genes.

These application notes provide a comprehensive set of protocols for the in vitro and in vivo assessment of the anti-inflammatory activity of this compound. The methodologies described herein are designed to enable researchers to evaluate its efficacy, elucidate its mechanism of action, and generate robust data for preclinical development.

Data Presentation

The following tables present illustrative quantitative data based on expected outcomes from the described protocols. This data is hypothetical and serves as an example for data presentation and comparison.

Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |

| 0 (Control) | 100 ± 5 | 4 ± 2 | 5 ± 1 | 7 ± 2 |

| 0 (LPS only) | 99 ± 4 | 100 | 100 | 100 |

| 1 | 98 ± 5 | 88 ± 6 | 90 ± 5 | 92 ± 4 |

| 5 | 97 ± 3 | 72 ± 5 | 75 ± 4 | 78 ± 6 |

| 10 | 96 ± 4 | 55 ± 6 | 60 ± 5 | 62 ± 5 |

| 25 | 95 ± 5 | 38 ± 4 | 42 ± 3 | 45 ± 4 |

| 50 | 85 ± 6 | 25 ± 3 | 28 ± 4 | 30 ± 3 |

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |

| Control (Vehicle) | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |

| This compound | 25 | 0.68 ± 0.06 | 20.0 |

| This compound | 50 | 0.51 ± 0.05 | 40.0 |

| This compound | 100 | 0.39 ± 0.04 | 54.1 |

Experimental Protocols

In Vitro Assessment of Anti-inflammatory Activity

1. Cell Culture and Maintenance

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.

2. Cytotoxicity Assay (MTT Assay)

-

Principle: To determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

3. Nitric Oxide (NO) Inhibition Assay

-

Principle: To measure the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A sodium nitrite (B80452) solution is used to generate a standard curve.

-

The amount of NO produced is determined, and the percentage of inhibition is calculated relative to the LPS-only treated cells.

-

4. Measurement of Pro-inflammatory Cytokines (ELISA)

-

Principle: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

-

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.

-

Collect the cell culture supernatants.

-

Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.

-

Generate a standard curve for each cytokine and determine the concentration in the samples.

-

5. Western Blot Analysis for Signaling Pathways

-

Principle: To investigate the effect of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways.

-

Procedure:

-

After treatment with this compound and/or LPS for the appropriate time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

-

Incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, Nrf2, HO-1, and a loading control like β-actin or GAPDH).

-